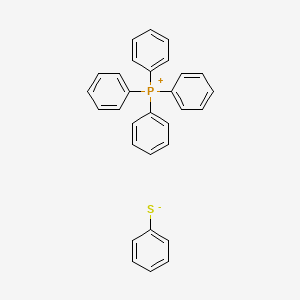
Tetraphenylphosphanium benzenethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphanium benzenethiolate is a chemical compound that consists of a tetraphenylphosphanium cation and a benzenethiolate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphanium benzenethiolate typically involves the reaction of tetraphenylphosphanium chloride with sodium benzenethiolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylphosphanium benzenethiolate undergoes various chemical reactions, including:
Oxidation: The benzenethiolate anion can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzenethiolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl or acyl derivatives of benzenethiolate.
Aplicaciones Científicas De Investigación
Tetraphenylphosphanium benzenethiolate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetraphenylphosphanium benzenethiolate involves its interaction with molecular targets through its benzenethiolate anion. The anion can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The tetraphenylphosphanium cation enhances the solubility and stability of the compound in organic solvents .
Comparación Con Compuestos Similares
- Tetraphenylphosphanium chloride
- Tetraphenylphosphanium bromide
- Tetraphenylarsonium chloride
Comparison: Tetraphenylphosphanium benzenethiolate is unique due to the presence of the benzenethiolate anion, which imparts distinct reactivity and properties compared to other tetraphenylphosphanium salts. The benzenethiolate anion allows for specific interactions and reactions that are not possible with other anions, making it valuable in specialized applications .
Propiedades
Número CAS |
65837-66-3 |
|---|---|
Fórmula molecular |
C30H25PS |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
benzenethiolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 |
Clave InChI |
KFUAGGDOAXXVMI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



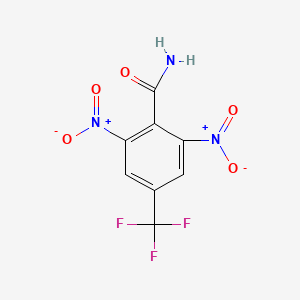
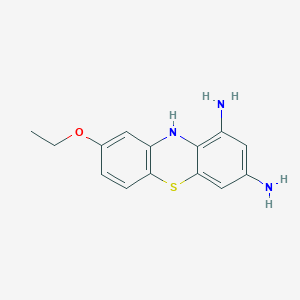
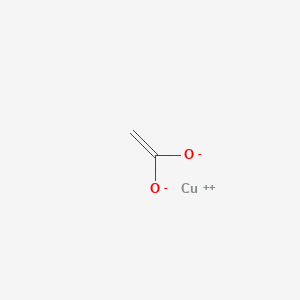
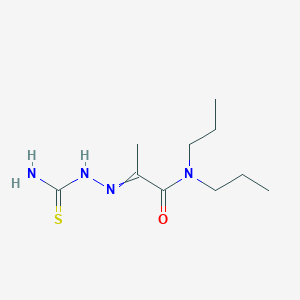
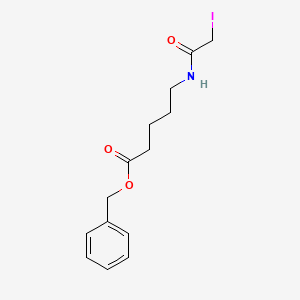
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
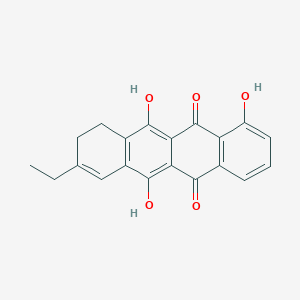
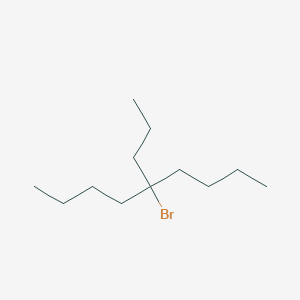
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
